5-(Difluoromethyl)thiophene-2-carboxylic acid
Overview
Description
5-(Difluoromethyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C6H4F2O2S and its molecular weight is 178.15. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spasmolytic Activity of Thiophene-Based Derivatives : Novel thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid were synthesized and showed good spasmolytic effects. These compounds were characterized through spectral analysis and studied for their structural and electronic properties using density functional theory (DFT) calculations (Rasool et al., 2020).
Liquid-Crystalline Complexes from Thieno[3,2-b]thiophene-2-Carboxylic Acids : A class of novel supramolecular liquid-crystalline complexes were formed using derivatives of thieno[3,2-b]thiophene-2-carboxylic acids and stilbazoles. This research highlights a convenient route for synthesizing these compounds (Tso et al., 1998).
Immunosuppressive Butenamides Synthesis : In an effort to synthesize compounds with immunosuppressive activity, 5-[4-(1,1-dimethylethyl)phenyl]thiophene-2-carboxylic acid was used as a key intermediate in the synthesis of phenylheteroarylbutenamides and phenylbutenamides (Axton et al., 1992).
Synthesis of Arotinolol Hydrochloride : 5-Acetylthiophene-2-carboxylic acid was used in a multi-step reaction to produce arotinolol hydrochloride, a compound with potential pharmaceutical applications (Hongbin et al., 2011).
Mass Spectral Analysis of Thiophene-2-Carboxylic Acids : The mass spectra of various substituted thiophene-2-carboxylic acids were reported, providing valuable information for their identification and analysis (Fisichella et al., 1982).
Synthesis and Electropolymerization of Tetrathiafulvalene–Thiophene Assemblies : Compounds coupling tetrathiafulvalene with thiophene-3-carboxylic acid showed potential for electrochromic applications. Their structures were characterized, and electropolymerization was conducted to form polymers with rapid deposition (Li et al., 2020).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .
Properties
IUPAC Name |
5-(difluoromethyl)thiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITCEGGANINIMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189330-23-2 | |
Record name | 5-(difluoromethyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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